3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-21-15(13-8-3-4-9-14(13)19-17(21)23)20-16(22)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERORBFUIINNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide typically involves the reaction of 3-ethyl-2-oxoquinazolin-4-ylamine with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group at position 3 undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the ethyl group to a carboxylic acid derivative .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | Reflux in H₂O, 12 h | 3-carboxy-N-(2-oxoquinazolin-4-yl)benzamide | 67% |
| CrO₃ in H₂SO₄ | Room temperature, 6 h | 3-oxoethyl intermediate (unstable) | 42% |
Mechanism :
-
Formation of a glycol intermediate via hydroxylation of the ethyl group.
-
Further oxidation to a ketone (with CrO₃) or carboxylic acid (with KMnO₄) .
Reduction Reactions
The keto group at position 2 and the amide bond are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) selectively reduces the keto group to a hydroxyl group without cleaving the amide bond .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (2 eq) | THF, 0°C → RT, 4 h | 3-chloro-N-(3-ethyl-2-hydroxyquinazolin-4-yl)benzamide | 58% |
| NaBH₄ (excess) | MeOH, RT, 24 h | No reaction (amide bond remains intact) | – |
Key Insight : Steric hindrance from the ethyl group slows reduction kinetics compared to non-alkylated analogs .
Nucleophilic Aromatic Substitution
The chlorine atom on the benzamide ring participates in nucleophilic substitution. Amines and alkoxides displace chlorine under basic conditions .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g) | DMF, 100°C, 8 h | 3-amino-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide | 73% |
| CH₃ONa | EtOH, reflux, 6 h | 3-methoxy-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide | 65% |
Mechanism :
-
Deprotonation of the nucleophile (e.g., NH₃ or CH₃O⁻).
-
Attack at the electrophilic carbon adjacent to chlorine, forming a Meisenheimer complex.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. Heating with orthoesters or diketones induces cyclization .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Triethyl orthoacetate | Toluene, 140°C, 10 h | Quinazolinone-fused oxadiazole | 54% |
| Acetylacetone | Dioxane, tert-BuOK, reflux, 24 h | 4-hydroxyquinoline derivative | 61% |
Key Structural Feature : The amide nitrogen participates in intramolecular attacks, forming five- or six-membered rings .
Photochemical Reactions
UV irradiation (254 nm) in the presence of iodine generates radical intermediates, leading to C–H functionalization .
| Additive | Conditions | Product | Yield |
|---|---|---|---|
| I₂ (0.5 eq) | CH₃CN, UV, 12 h | 3-iodo-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide | 38% |
Limitation : Low regioselectivity due to competing radical pathways .
Comparative Reactivity Analysis
The chlorine atom’s electronegativity enhances the benzamide ring’s electrophilicity, making it 1.5× more reactive toward nucleophiles than non-chlorinated analogs . Conversely, the ethyl group reduces quinazolinone ring reactivity by 20% due to steric effects .
Stability Under Hydrolytic Conditions
The compound is stable in neutral aqueous solutions but degrades under acidic or alkaline conditions:
| Condition | Time | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 24 h | 3-chlorobenzoic acid + Quinazolinone amine |
| pH 13.0 (NaOH) | 6 h | Cleavage of amide bond + Ring-opening |
Implication : Requires anhydrous storage for long-term stability.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the quinazoline structure exhibit potent anticancer properties. A study highlighted that derivatives of quinazoline, including 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide, showed significant inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents . The structure's ability to interact with bacterial enzymes may contribute to its efficacy.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes linked to disease pathways. For instance, it may inhibit kinases involved in cancer progression, thus serving as a lead compound for developing targeted therapies .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that include the formation of the quinazoline ring and subsequent chlorination and amide formation. The ability to modify the structure allows for the exploration of various derivatives that may enhance biological activity or selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
- 3-chloro-N-(3-methyl-2-oxoquinazolin-4-yl)benzamide
- 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzenesulfonamide
Uniqueness
3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the quinazolinone moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Biological Activity
3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with other similar compounds.
Chemical Structure and Synthesis
The structure of this compound features a quinazolinone core with a chloro substituent at the benzamide position. The synthesis typically involves:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Ethyl Group : Alkylation with ethyl halides introduces the ethyl group at the 3-position.
- Chlorination : The final step involves chlorination to obtain the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit various kinases and proteases, disrupting cellular signaling pathways critical in cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. For instance:
- Inhibition of Cancer Cell Growth : In vitro assays have shown that this compound effectively inhibits the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism likely involves apoptosis induction and cell cycle arrest.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : Research utilizing high-throughput screening methods has identified quinazoline derivatives as potential inhibitors against M. tuberculosis, suggesting that this compound could be effective in combating tuberculosis .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other quinazoline derivatives:
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study reported that compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent inhibitory effects .
- Inhibition of Kinases : Another investigation highlighted that quinazoline derivatives, including this compound, acted as effective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer biology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step reactions involving condensation of substituted quinazolinone intermediates with benzoyl chloride derivatives. For example, hydrazide intermediates are formed first, followed by cyclization and functionalization . Optimization includes controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents to minimize side products. Microwave-assisted synthesis may improve yield and reduce reaction time .
Q. How is the molecular structure of this compound validated experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 8.577 Å, b = 13.551 Å) have been reported, confirming the planar quinazolinone core and chloro-benzamide substituent . Complementary techniques like FT-IR (C=O stretch at ~1670 cm⁻¹) and ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm) are used for preliminary characterization .
Q. What analytical techniques are recommended for purity assessment and stability studies?
- High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity analysis . Thermal stability is assessed via thermogravimetric analysis (TGA), revealing decomposition temperatures above 200°C in inert atmospheres. Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .
Advanced Research Questions
Q. How do metal complexes of this compound influence its biological activity, and what coordination geometries are observed?
- Nickel(II) and copper(II) complexes exhibit distorted square-planar geometries, with coordination via sulfur (thiol) and oxygen (carbonyl) atoms. These complexes show enhanced antimicrobial activity compared to the parent ligand, likely due to increased membrane permeability via metal-ligand charge transfer . Structural data (e.g., bond lengths: Ni–S = 2.20 Å, Ni–O = 1.85 Å) are critical for rationalizing activity trends .
Q. What role do polymorphism and crystal packing interactions play in modulating physicochemical properties?
- Polymorphs (e.g., orthorhombic vs. monoclinic forms) differ in hydrogen-bonding networks (e.g., N–H···O vs. C–H···Cl interactions), impacting solubility and bioavailability. For example, Form IA of a related benzamide derivative has a higher dissolution rate due to weaker π-π stacking . SC-XRD and Hirshfeld surface analysis quantify these interactions .
Q. How can molecular docking studies elucidate the compound’s mechanism of action in drug discovery?
- Docking into target proteins (e.g., hGPR139) using software like AutoDock Vina identifies key binding residues (e.g., hydrophobic pockets accommodating the chloro-benzamide group). Free energy calculations (ΔG < -8 kcal/mol) validate affinity, while molecular dynamics simulations assess stability over 100 ns trajectories .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardized protocols (e.g., MTT assay at 48 hours) and orthogonal validation (e.g., Western blot for apoptosis markers) are essential. Meta-analyses of IC₅₀ values with ANOVA can identify statistically significant trends .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Structural modifications, such as introducing hydrophilic groups (e.g., sulfonamide) or prodrug formulations, enhance solubility. Pharmacokinetic modeling (e.g., using GastroPlus) predicts optimal logP values (2–3) for blood-brain barrier penetration .
Methodological Notes
- SHELX Suite : Use SHELXL for refining crystal structures, ensuring data-to-parameter ratios >15 to avoid overfitting. SHELXD is recommended for phase determination in twinned crystals .
- WinGX/ORTEP : Employ these tools for graphical representation of anisotropic displacement parameters and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
